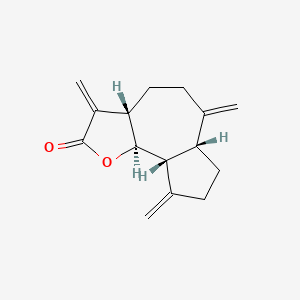

Dehydrocostus Lactone

説明

This compound has been reported in Ainsliaea uniflora, Costus, and other organisms with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETSQGRTUNRXEO-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891554 | |

| Record name | Dehydrocostus lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-43-0 | |

| Record name | (-)-Dehydrocostus lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocostus lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocostus lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROCOSTUS LACTONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrocostus Lactone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Dehydrocostus lactone, a naturally occurring sesquiterpene lactone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2] This technical guide provides an in-depth overview of its primary natural sources and the methodologies for its extraction and purification, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family.[2][3] The most notable and commercially utilized source is the root of Saussurea costus (synonym Aucklandia lappa), a well-known herb in traditional medicine.[4] However, this valuable compound has also been identified in a variety of other plant species, broadening the potential for its sourcing.

Key botanical sources include:

-

Saussurea costus (Costus Root): The dried roots of this plant are the most prominent source of this compound.

-

Saussurea obvallata

-

Magnolia sieboldii

-

Laurus novocanariensis

-

Echinops kebericho: The essential oil from the tubers of this plant has been found to contain a significant percentage of this compound.

-

Arctotis arctotoides: The shoots of this plant have been shown to contain this compound.

-

Inula helenium

-

Helianthus annuus (Sunflower): this compound has been identified in the root exudates of sunflowers.

-

Ajuga integrifolia: The root of this plant has been reported to contain this compound.

Quantitative Data: Yield of this compound from Saussurea lappa

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The following table summarizes quantitative data from various studies on its isolation from Saussurea lappa.

| Extraction Method | Solvent(s) | Isolation Technique | Yield of this compound | Reference |

| Soxhlet Extraction | Hexane | Column Chromatography | 0.87 g per 100 g dried root | |

| Traditional Maceration | Ethanol | Column Chromatography | 0.72 g per 100 g dried root | |

| Ultrasonic-assisted Extraction | Limonene | HPLC | Optimized conditions yielded high recovery | |

| Matrix Solid-Phase Dispersion (MSPD) | Methanol | HPLC-Diode Array Detection | High recovery (92.5%–99.8%) | |

| High-Speed Counter-Current Chromatography (HSCCC) | Petroleum ether-ethanol-water (5:6.5:3.5, v/v/v) | HSCCC | 140 mg from 500 mg of crude extract |

Experimental Protocols for Isolation and Purification

The isolation of this compound involves an initial extraction from the plant material followed by chromatographic purification. Below are detailed methodologies for commonly employed techniques.

a) Maceration:

-

Air-dry and powder the plant material (e.g., roots of Saussurea costus).

-

Soak the powdered material in a suitable solvent (e.g., 70% ethanol) for a specified period (e.g., three days) at room temperature with occasional agitation.

-

Filter the mixture to separate the extract from the solid plant residue. Whatman No. 1 filter paper is commonly used.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.

b) Soxhlet Extraction:

-

Place the dried, powdered plant material into a thimble in a Soxhlet apparatus.

-

Extract the material with a suitable solvent, such as hexane, for several hours.

-

The solvent is continuously vaporized, condensed, and allowed to percolate through the plant material, ensuring a thorough extraction.

-

After extraction, the solvent is evaporated to yield the crude extract.

c) Ultrasonic-Assisted Extraction:

-

Mix the powdered plant material with a solvent (e.g., limonene) at a specific liquid-to-solid ratio (e.g., 25 mL/g).

-

Subject the mixture to ultrasonic irradiation at a defined power (e.g., 350 W) and duration (e.g., 40 minutes).

-

Optimize parameters such as cavitation time and buffer time for maximum yield.

-

Separate the extract from the solid residue and concentrate it.

-

Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

-

Solvent System Selection: A suitable two-phase solvent system is crucial. For this compound, a ternary system of petroleum ether-ethanol-water (e.g., 5:6.5:3.5 v/v/v) has been shown to be effective. The system should provide a high retention rate of the stationary phase (e.g., 78%).

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

-

Rotate the apparatus at a specific speed (e.g., 800-1000 rpm).

-

Pump the mobile phase (the lower phase) into the column at a set flow rate.

-

Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in the solvent mixture.

-

Continuously monitor the effluent with a UV detector (e.g., at 254 nm).

-

Collect fractions based on the elution profile.

-

-

Analysis: Analyze the collected fractions by HPLC to confirm the purity of the isolated this compound.

Visualization of Methodologies and Biological Pathways

To provide a clearer understanding of the processes and mechanisms involved, the following diagrams illustrate a typical isolation workflow and a key signaling pathway modulated by this compound.

This compound exerts its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. One of the most significant is the NF-κB pathway.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound, offering practical insights and methodologies for researchers. The continued exploration of this compound holds significant promise for the development of new therapeutic agents.

References

Dehydrocostus Lactone: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocostus lactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted primarily from the roots of Saussurea costus, this compound has demonstrated promising anti-inflammatory, anticancer, and immunomodulatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its extraction, characterization, and evaluation of its biological effects are presented, alongside a summary of its quantitative data. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is classified as a guaianolide sesquiterpene lactone.[1] Its chemical structure is characterized by a tricyclic system containing a γ-lactone ring, a feature crucial for its biological activity.[2][3]

| Property | Data | Reference(s) |

| Molecular Formula | C₁₅H₁₈O₂ | [1][4] |

| Molecular Weight | 230.30 g/mol | |

| IUPAC Name | (3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |

| SMILES String | C=C1CC[C@@H]2--INVALID-LINK--OC(=O)C2=C | |

| CAS Number | 477-43-0 | |

| Appearance | Crystalline solid, powder | |

| Purity | ≥95% to 99.97% (by HPLC) | |

| Solubility | Soluble in DMSO (≥ 62.5 mg/mL), DMF (2 mg/ml); Insoluble in water and ethanol. | |

| Storage Conditions | 0°C (short term), -20°C (long term), desiccated |

Biological Activities and Therapeutic Potential

This compound exhibits a wide spectrum of pharmacological effects, making it a molecule of significant interest for therapeutic applications.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across various cancer cell lines, including those of the breast, ovary, lung, liver, and leukemia. Its anti-neoplastic mechanisms are multifaceted and include:

-

Induction of Apoptosis: It triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is often mediated by the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, such as G2/M or sub-G1.

-

Inhibition of Metastasis and Angiogenesis: this compound can suppress the spread of cancer by inhibiting cell migration and invasion, as well as the formation of new blood vessels that supply tumors.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are primarily attributed to its ability to modulate key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines. A notable mechanism is its ability to suppress the activation of the NF-κB signaling pathway.

Other Biological Activities

Beyond its anti-cancer and anti-inflammatory effects, this compound has been reported to possess:

-

Antimycobacterial activity: It exhibits inhibitory effects against Mycobacterium tuberculosis.

-

Antiviral, antimicrobial, and antifungal properties.

-

Antioxidant and antidiabetic effects.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting and modulating several critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit this pathway by directly targeting and inhibiting the IκB kinase (IKK) complex, specifically IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p50/p65 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant activation of STAT3 is implicated in various cancers. This compound has been found to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of Janus kinases (JAKs) and STAT3 itself. This prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in cell survival and proliferation.

Induction of Apoptosis via the PI3K/Akt Pathway and Endoplasmic Reticulum Stress

This compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of the PI3K/Akt survival pathway and the induction of endoplasmic reticulum (ERS) stress. By inhibiting the PI3K/Akt pathway, it can lead to the dephosphorylation and activation of pro-apoptotic proteins like Bad. Simultaneously, it can trigger the unfolded protein response (UPR) by inducing ERS, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for the extraction, characterization, and biological evaluation of this compound.

Extraction and Purification of this compound from Saussurea lappa

Objective: To extract and purify this compound from the dried roots of Saussurea lappa.

Materials:

-

Dried and powdered roots of Saussurea lappa

-

Methanol or Hexane (analytical grade)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., n-hexane, ethyl acetate)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction (Choose one method):

-

Maceration-Ultrasonic Extraction:

-

Weigh a known amount of powdered S. lappa root (e.g., 500 mg) and place it in a centrifuge tube.

-

Add a suitable volume of methanol (e.g., 2.5 mL).

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the residue three more times.

-

Combine all the supernatants.

-

-

Soxhlet Extraction:

-

Place a known quantity of powdered S. lappa root into a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Use hexane as the solvent and heat to reflux for 6-8 hours, or until the solvent running through the siphon is colorless.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of the mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions of the eluate.

-

Monitor the fractions using TLC to identify those containing this compound.

-

Pool the fractions rich in this compound and concentrate them under reduced pressure to yield the purified compound.

-

-

Purity Assessment by HPLC:

-

Dissolve the purified compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using a reverse-phase HPLC system with a C18 column.

-

Use a mobile phase such as a mixture of acetonitrile and water.

-

Detect the compound using a PDA detector at an appropriate wavelength.

-

The purity is determined by the peak area of this compound relative to the total peak area.

-

Characterization of this compound

Objective: To confirm the chemical structure of the purified this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound (e.g., 5 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The chemical shifts and coupling constants should be compared with reported data for this compound.

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer (e.g., LC-MS or GC-MS).

-

The obtained mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z 230.30).

-

In Vitro Biological Assays

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, including any floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for a specific duration.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways (e.g., NF-κB, STAT3).

Protocol:

-

Treat cells with this compound and prepare whole-cell lysates or nuclear/cytoplasmic fractions.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-IKKβ, IκBα, p-STAT3, STAT3, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Objective: To assess the effect of this compound on cell migration.

Protocol:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and debris.

-

Treat the cells with this compound or a vehicle control in a low-serum medium.

-

Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Measure the width of the wound at each time point to quantify the rate of cell migration and wound closure.

In Vivo Experimental Protocol: Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly divide the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups at a predetermined dose and schedule.

-

Monitor the tumor size and body weight of the mice regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a broad range of potent biological activities. Its ability to modulate key signaling pathways, particularly those involved in cancer and inflammation, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible investigation of this compound. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic applications of this compound and its derivatives in human diseases. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Cell cycle analysis [bio-protocol.org]

- 2. (-)-Dehydrocostus lactone | C15H18O2 | CID 73174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. This compound Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocostus Lactone: A Technical Guide to its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocostus lactone (DCL), a naturally occurring sesquiterpenoid lactone predominantly isolated from the roots of Saussurea lappa and Inula helenium, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying DCL's anti-inflammatory effects, focusing on its modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of DCL as a potential therapeutic agent for inflammatory diseases.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by targeting multiple critical signaling cascades within immune cells, primarily macrophages. The primary pathways modulated by DCL include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, DCL has been shown to directly inhibit the NLRP3 inflammasome.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. DCL has been demonstrated to be a potent inhibitor of this pathway. Mechanistically, DCL directly interacts with and inhibits the IκB kinase (IKK) complex, specifically IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. DCL has been shown to moderately inhibit the phosphorylation of these key MAPK proteins upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS). By attenuating the activation of the MAPK cascade, DCL further contributes to the reduction of pro-inflammatory mediator production.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is integral to cytokine signaling. DCL has been shown to inhibit the phosphorylation of both JAK2 and STAT3. This inhibition prevents the nuclear translocation of STAT3, a key transcription factor for various inflammatory and cell proliferation genes. In some contexts, DCL has been observed to increase the expression of Suppressors of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are endogenous inhibitors of the JAK-STAT pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. DCL has been identified as a direct and potent inhibitor of the NLRP3 inflammasome. It acts by covalently binding to NLRP3, which disrupts the assembly of the inflammasome complex and subsequent activation. This inhibitory effect occurs at very low concentrations, suggesting it is a primary anti-inflammatory mechanism of DCL.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | IC50 / Effective Concentration | Reference |

| RAW264.7 macrophages | LPS/IFNγ | NO Production | IC50: 2.283 μM | |

| U118 glioblastoma | - | Cell Viability (48h) | IC50: 17.16 ± 2.11 μM | |

| U251 glioblastoma | - | Cell Viability (48h) | IC50: 22.33 ± 1.93 μM | |

| U87 glioblastoma | - | Cell Viability (48h) | IC50: 26.42 ± 2.84 μM | |

| BON-1 gastrinoma | - | Cell Viability (24h) | IC50: 71.9 μM | |

| BON-1 gastrinoma | - | Cell Viability (48h) | IC50: 52.3 μM | |

| MDA-MB-231 breast cancer | - | Cell Proliferation | IC50: 21.5 μM | |

| MDA-MB-453 breast cancer | - | Cell Proliferation | IC50: 43.2 μM | |

| SK-BR-3 breast cancer | - | Cell Proliferation | IC50: 25.6 μM | |

| SK-OV-3 ovarian cancer | - | Cell Proliferation | IC50: 15.9 μM | |

| OVCAR3 ovarian cancer | - | Cell Proliferation | IC50: 10.8 μM | |

| Mouse and Human Macrophages | Various NLRP3 activators | IL-1β release | Effective at 10 nM |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease Induction | DCL Dosage | Key Findings | Reference |

| C57BL/6 Mice | Dextran Sulfate Sodium (DSS) | 5, 10, 15 mg/kg (oral) | Ameliorated colitis symptoms, inhibited pro-inflammatory cytokine expression. | |

| C57BL/6 Mice | Lipopolysaccharide (LPS) | 7.5, 15 µg/g (i.p.) | Mitigated inflammatory bone loss. | |

| C57BL/6 Mice | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5, 5 mg/kg (i.p.) | Ameliorated acute lung injury, reduced inflammatory cell accumulation. | |

| ApoE-/- Mice | High-Fat Diet | 10, 20, 40 mg/kg/day | Reduced serum IL-1β and TNF-α, increased IL-10. | |

| BALB/c Mice | Dextran Sulfate Sodium (DSS) | High dose | Reduced expression of TNF-α, IL-1β, MCP-1, MPO, IL-6, IL-17, and IL-23. | |

| Mice | Monosodium Urate (MSU) | 5, 10 µg/kg | Inhibited IL-1β production and neutrophil infiltration in peritonitis model. |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for studying the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages), bone marrow-derived macrophages (BMDMs), U87, U251, U118 (human glioblastoma), A549, H460 (human lung cancer), BON-1 (human gastrinoma), various breast and ovarian cancer cell lines.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

DCL Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium is typically kept below 0.1%.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are often pre-treated with DCL for a specified period (e.g., 0.5-2 hours) before being stimulated with agents like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and/or interferon-gamma (IFNγ) (e.g., 10 ng/mL).

Western Blot Analysis

-

Purpose: To detect the expression and phosphorylation status of key proteins in the signaling pathways.

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-JAK2, JAK2, p-STAT3, STAT3) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in cell culture supernatants or serum.

-

Procedure:

-

96-well plates are coated with a capture antibody specific for the cytokine of interest.

-

Samples (culture supernatants or serum) and standards are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

The concentration of the cytokine in the samples is calculated from the standard curve.

-

Animal Models of Inflammation

-

DSS-Induced Colitis: Mice are given dextran sulfate sodium (DSS) in their drinking water to induce colitis. DCL is administered orally or intraperitoneally to assess its therapeutic effects on weight loss, diarrhea, colon length, and histological damage.

-

LPS-Induced Acute Lung Injury (ALI): Mice are challenged with an intratracheal or intraperitoneal injection of LPS. DCL is administered, and its effects on lung edema, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels in the lungs are evaluated.

-

MRSA-Induced Acute Lung Injury: Similar to the LPS model, but using an intratracheal injection of Methicillin-resistant Staphylococcus aureus (MRSA) to induce lung injury.

-

LPS-Induced Inflammatory Bone Loss: Mice receive intraperitoneal injections of LPS to induce bone loss. DCL is administered to evaluate its protective effects on bone structure.

Conclusion

This compound is a multi-target anti-inflammatory agent that exerts its effects through the modulation of several key signaling pathways, including NF-κB, MAPK, and JAK-STAT, as well as through the direct inhibition of the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-inflammatory activity at various concentrations. The detailed experimental protocols provide a foundation for further investigation into the therapeutic potential of DCL for a range of inflammatory conditions. This technical guide serves as a comprehensive resource for the scientific community to advance the research and development of this compound as a novel anti-inflammatory therapeutic.

References

- 1. Frontiers | this compound Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Effectively Alleviates Inflammatory Diseases by Covalently and Irreversibly Targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Effectively Alleviates Inflammatory Diseases by Covalently and Irreversibly Targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocostus Lactone: A Comprehensive Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocostus lactone (DCL), a naturally occurring sesquiterpene lactone isolated from the roots of Saussurea lappa, has garnered significant attention for its potent anticancer activities. This technical guide provides an in-depth overview of the current understanding of DCL's mechanisms of action, supported by quantitative data from various studies. It details the experimental protocols used to elucidate its effects on cancer cells and visualizes the key signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a bioactive compound that has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] Its efficacy has been observed across a diverse range of cancer types, such as lung, breast, laryngeal, liver, glioblastoma, and gastrinoma cancers.[1][3] The anticancer effects of DCL are multifaceted, primarily attributed to its ability to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and prevent the spread of cancer cells (metastasis).[4] This guide will systematically explore these mechanisms, presenting the underlying molecular pathways and experimental evidence.

Mechanisms of Anticancer Activity

The anticancer properties of this compound are attributed to its influence on several key cellular processes that are often dysregulated in cancer. These include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is triggered through multiple signaling cascades, including the intrinsic (mitochondrial) pathway and pathways linked to endoplasmic reticulum (ER) stress.

Key events in DCL-induced apoptosis include:

-

Mitochondrial Membrane Potential Loss: DCL treatment leads to a dose-dependent loss of mitochondrial membrane potential.

-

Caspase Activation: It activates key executioner caspases, such as caspase-3 and caspase-9, which are critical for the apoptotic cascade.

-

Regulation of Apoptotic Proteins: DCL modulates the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it has been observed to upregulate Bax and downregulate Bcl-2.

-

Endoplasmic Reticulum Stress: DCL can trigger ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.

Cell Cycle Arrest

DCL has been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. This prevents the uncontrolled proliferation characteristic of tumors. The primary phases of the cell cycle affected by DCL are the G2/M phase and the sub-G1 phase. For instance, in BON-1 human pancreatic neuroendocrine tumor cells, DCL induced a sub-G1 cell cycle arrest in a dose-dependent manner. Similarly, exposure of various breast and ovarian cancer cell lines to DCL resulted in an accumulation of cells in the G2/M phase.

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. This compound has shown promise in inhibiting the metastatic potential of cancer cells. It achieves this by interfering with cell migration and invasion, key steps in the metastatic cascade. Studies have shown that DCL can suppress the migration of hepatocellular carcinoma cells.

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with and modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. DCL has been shown to inhibit this pathway in several cancer types, including laryngeal carcinoma. By suppressing the phosphorylation of Akt, DCL can lead to the downstream activation of pro-apoptotic proteins and the inhibition of survival signals.

References

- 1. This compound inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocostus Lactone: A Technical Guide to its Apoptosis-Inducing Mechanisms in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocostus lactone (DHL), a naturally occurring sesquiterpenoid compound, is a primary bioactive constituent isolated from the roots of medicinal plants such as Saussurea costus and Aucklandia lappa Decne.[1][2] Traditionally used in herbal medicine for various ailments, DHL has garnered significant attention in oncological research for its potent anti-cancer properties.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis in cancer cells, focusing on key signaling pathways, supported by quantitative data and detailed experimental methodologies. The compound has been shown to inhibit proliferation, induce cell cycle arrest, and trigger programmed cell death across a wide range of cancer cell lines, including glioma, esophageal, laryngeal, breast, and lung cancers.[3] Its multifaceted approach involves the modulation of critical cellular signaling pathways, making it a promising candidate for further investigation in cancer therapy.

Quantitative Data: Cytotoxic Activity of this compound

The efficacy of this compound is demonstrated by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. These values indicate the concentration of DHL required to inhibit the growth of 50% of the cancer cell population.

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Citation |

| Gastrinoma (Pancreatic NET) | BON-1 | 71.9 | 24 | |

| BON-1 | 52.3 | 48 | ||

| Breast Cancer | MDA-MB-231 | 21.5 | 48 | |

| MDA-MB-453 | 43.2 | 48 | ||

| SK-BR-3 | 25.6 | 48 | ||

| HCC70 | 1.11 | Not Specified | ||

| MCF-7 | 24.70 | Not Specified | ||

| Ovarian Cancer | SK-OV-3 | 15.9 | 48 | |

| OVCAR3 | 10.8 | 48 | ||

| Lung Cancer | A549 | ~2.0 | 24 | |

| A549 | ~1.0 | 48 | ||

| H460 | ~2.0 | 24 | ||

| H460 | ~1.0 | 48 | ||

| Human THP-1 (Leukemia) | THP-1 | ~10 (EC50) | Not Specified |

Core Mechanism: Induction of Apoptosis

This compound exerts its anti-cancer effects primarily by inducing apoptosis, or programmed cell death. This is achieved through the modulation of multiple interconnected signaling pathways that converge on the activation of caspases, the executioners of apoptosis. Key mechanisms include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and inhibition of pro-survival signaling cascades.

The Mitochondrial (Intrinsic) Apoptosis Pathway

A central mechanism of DHL-induced apoptosis is the activation of the mitochondrial pathway. DHL treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn damages mitochondria. This results in a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, leading to the loss of mitochondrial membrane potential. The compromised mitochondrial outer membrane releases cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.

Inhibition of the NF-κB Signaling Pathway

In several cancer types, such as glioma, the pro-survival NF-κB pathway is constitutively active. This compound has been shown to directly inhibit this pathway. It targets and inhibits the phosphorylation of IKKβ, a key kinase in the NF-κB cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, the NF-κB p50/p65 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus. This blockage prevents the transcription of NF-κB target genes, such as the anti-apoptotic and pro-inflammatory COX-2, thereby suppressing proliferation and promoting apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces apoptosis and mitophagy in gastric cancer cells through the ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocostus Lactone: A Technical Guide to its Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocostus lactone (DCL), a naturally occurring sesquiterpene lactone primarily isolated from the roots of Saussurea lappa and Inula helenium, has garnered significant attention for its diverse pharmacological activities.[1][2] Historically used in traditional medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential, particularly its potent immunomodulatory and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, with a focus on its mechanisms of action, effects on key immune cells, and relevant experimental data. Detailed methodologies for key experimental assays are also provided to facilitate further research and development.

Core Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects by targeting several critical signaling pathways that govern inflammatory responses. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3), alongside the activation of the protective Keap1/Nrf2 antioxidant pathway and suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] this compound has been shown to be a potent inhibitor of this pathway.

DCL's inhibitory action on the NF-κB pathway occurs through multiple mechanisms:

-

Targeting IKKβ: DCL directly targets the IκB kinase β (IKKβ) subunit, a critical upstream kinase in the canonical NF-κB pathway. By inhibiting IKKβ activity, DCL prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

Preventing IκBα Degradation: The inhibition of IKKβ leads to the stabilization of IκBα, which remains bound to the NF-κB p50/p65 heterodimer in the cytoplasm.

-

Blocking p65 Nuclear Translocation: By keeping NF-κB sequestered in the cytoplasm, DCL effectively prevents the translocation of the active p65 subunit into the nucleus, thereby inhibiting the transcription of NF-κB target genes.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key regulators of cellular responses to a variety of external stimuli and play a crucial role in inflammation. DCL has been observed to moderately inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS. This inhibition contributes to the overall anti-inflammatory effect by reducing the activation of downstream transcription factors and the production of pro-inflammatory mediators.

Suppression of the JAK/STAT3 Pathway

The Janus kinase (JAK)/STAT3 signaling pathway is crucial for mediating the effects of various cytokines and growth factors, and its constitutive activation is implicated in several inflammatory diseases and cancers. DCL has been shown to inhibit the JAK/STAT3 pathway through multiple mechanisms:

-

Inhibition of JAK Phosphorylation: DCL can suppress the tyrosine phosphorylation of upstream JAKs (JAK1, JAK2, and Tyk2).

-

Prevention of STAT3 Phosphorylation: By inhibiting JAKs, DCL prevents the subsequent phosphorylation of STAT3 at tyrosine 705, a critical step for its activation.

-

Induction of SOCS Proteins: DCL can upregulate the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS-1 and SOCS-3. SOCS proteins are negative regulators of the JAK/STAT pathway, further contributing to the inhibition of STAT3 signaling.

References

antiviral and antifungal activity of Dehydrocostus Lactone

An In-depth Technical Guide on the Antiviral and Antifungal Activity of Dehydrocostus Lactone

Introduction

This compound is a naturally occurring sesquiterpene lactone that can be isolated from various medicinal plants, including Saussurea costus and Aucklandia lappa Decne.[1][2][3] This bioactive compound has garnered significant interest within the scientific community for its broad spectrum of pharmacological effects, which include anti-inflammatory, anticancer, antioxidant, and immunomodulatory properties.[2][4] This technical guide provides a comprehensive overview of the current state of research on the antifungal and antiviral activities of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against various species of the opportunistic yeast, Candida. Its efficacy extends to both standard strains and clinical isolates of Candida albicans, a common causative agent of fungal infections in humans.

Quantitative Antifungal Data

The antifungal potency of this compound has been quantified using standard microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results against several Candida species are summarized in the table below.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans SC5314 | 64 | 128 |

| Candida albicans ATCC 90028 | 64 | 128 |

| Candida parapsilosis ATCC 22019 | 64 | 128 |

| Candida tropicalis ATCC 750 | 64 | 128 |

| Candida glabrata ATCC 2001 | 32 | 64 |

| Candida krusei ATCC 6258 | 32 | 64 |

| C. albicans Clinical Isolates (9 strains) | 64 | 128 to >256 |

Data sourced from Zhang et al., 2023.

Mechanism of Antifungal Action

The primary antifungal mechanism of this compound against C. albicans involves the induction of membrane damage and the overproduction of intracellular reactive oxygen species (ROS). This dual-action approach leads to the disruption of cellular homeostasis and ultimately, fungal cell death.

The proposed mechanism begins with this compound interacting with and damaging the fungal cell membrane, leading to increased permeability. This disruption is followed by the induction of a significant increase in intracellular ROS levels. The resulting oxidative stress contributes to further cellular damage and inhibits key virulence factors such as the morphological transition from yeast to hyphal form, adhesion to surfaces, and biofilm formation. The role of ROS in this process is supported by evidence that the antioxidant N-acetyl-cysteine can mitigate the inhibitory effects of this compound.

Caption: Proposed antifungal mechanism of this compound against C. albicans.

Effect on Biofilm Formation

This compound has been shown to effectively inhibit the formation of C. albicans biofilms, which are structured communities of cells known for their resistance to antifungal drugs. Treatment with this compound reduces the metabolic activity of these biofilms and can also disrupt pre-formed biofilms.

Experimental Protocols: Antifungal Assays

-

Inoculum Preparation: Fungal cells are propagated, collected by centrifugation, and diluted in RPMI-1640 medium to a concentration of 10^6 cells/mL.

-

Assay Setup: 100 µL of the cell suspension is added to each well of a 96-well plate containing serial dilutions of this compound.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is sub-cultured on drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

-

Staining: C. albicans cells treated with this compound are stained with propidium iodide (PI).

-

Microscopy: The cells are observed using confocal microscopy. PI is a fluorescent dye that can only penetrate cells with compromised membranes. An increase in PI fluorescence indicates membrane damage.

-

Staining: Fungal cells treated with this compound are stained with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Microscopy: The cells are visualized using confocal microscopy. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS. Increased fluorescence indicates elevated intracellular ROS levels.

-

Biofilm Formation: 100 µL of a 10^6 cells/mL C. albicans suspension in RPMI-1640 medium is added to the wells of a 96-well plate. This compound at various concentrations is added immediately. The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

XTT Assay: After incubation, the metabolic activity of the biofilms is quantified using the XTT reduction assay, which measures the activity of mitochondrial dehydrogenases.

Caption: General experimental workflow for evaluating the antifungal activity of this compound.

Antiviral Activity

The antiviral properties of this compound have been reported, although the extent of research and available data are less comprehensive compared to its antifungal activity.

Reported Antiviral Effects

This compound, isolated from the roots of Saussurea costus, has been shown to possess antiviral activity against the Hepatitis B virus (HBV). Additionally, other sesquiterpene lactones from the same plant, such as Alantolactone, have demonstrated activity against Herpes Simplex Virus-1 (HSV-1). However, detailed quantitative data, such as IC50 values, and specific mechanisms of viral inhibition by this compound are not extensively detailed in the currently available literature.

Caption: Reported antiviral activity of this compound.

Experimental Protocols: Antiviral Assays

While specific protocols for testing this compound were not found, general in vitro methods for evaluating antiviral compounds are well-established. These typically involve cell-based assays where host cells are infected with the target virus in the presence of the test compound.

A general workflow includes:

-

Cell Culture: Seeding of appropriate host cells for the virus of interest.

-

Cytotoxicity Assay: Determining the toxicity of the compound on the host cells to establish a non-toxic concentration range for antiviral testing.

-

Antiviral Assay: Infecting the host cells with the virus and simultaneously treating them with various concentrations of the test compound.

-

Quantification of Viral Inhibition: After an incubation period, the extent of viral replication is measured. This can be done through various methods, such as:

-

Cytopathic Effect (CPE) Reduction Assay: Visually assessing the protection of cells from virus-induced damage.

-

Reporter Gene Assays: Using genetically modified viruses that express a reporter gene (e.g., luciferase), where a decrease in reporter signal indicates viral inhibition.

-

Viral Titer Reduction Assay: Quantifying the amount of infectious virus produced (e.g., by TCID50 assay).

-

Conclusion

This compound exhibits significant and well-documented antifungal activity, particularly against Candida species. Its mechanism of action, involving cell membrane disruption and ROS-mediated oxidative stress, makes it a promising candidate for further investigation as a novel antifungal agent. While its antiviral potential has been noted, particularly against HBV, this area requires more in-depth research to quantify its efficacy and elucidate the specific molecular mechanisms of viral inhibition. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to explore the therapeutic potential of this natural compound.

References

- 1. This compound inhibits Candida albicans growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dehydrocostus Lactone's Modulation of JAK2/STAT3 Signaling in Esophageal Squamous Cell Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esophageal squamous cell carcinoma (ESCC) remains a significant global health challenge with high mortality rates. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis, is frequently dysregulated in ESCC and contributes to tumor progression, proliferation, and survival.[1][2] Emerging evidence has highlighted the therapeutic potential of natural compounds in targeting this oncogenic pathway. Dehydrocostus lactone (DHE), a sesquiterpene lactone, has demonstrated potent anti-cancer effects in various malignancies.[3][4][5] This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the JAK2/STAT3 signaling pathway in ESCC cells, presenting key quantitative data and detailed experimental methodologies.

Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Cascade

This compound exerts its anti-tumor effects on ESCC cells by directly targeting the JAK2/STAT3 signaling pathway. DHE treatment has been shown to significantly inhibit the phosphorylation of both JAK2 and its downstream target, STAT3. This inhibition prevents the activation of STAT3, a critical transcription factor that, when activated, translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. Immunofluorescence assays have confirmed that DHE treatment leads to a decreased distribution of STAT3 in the nucleus of ESCC cells.

The activation of the JAK2/STAT3 pathway is often driven by upstream cytokines, such as Interleukin-6 (IL-6). Experimental evidence demonstrates that the inhibitory effects of DHE on JAK2 and STAT3 phosphorylation can be significantly prevented by co-culture with IL-6, which serves as a STAT3 activator. This reversal by an upstream activator strongly suggests that DHE's primary mechanism of action is the direct or indirect inhibition of the JAK2/STAT3 signaling cascade.

Furthermore, DHE treatment has been observed to down-regulate the expression of Polo-like kinase 1 (PLK1), a protein known to be involved in cell cycle regulation. This down-regulation of PLK1 is also partially reversed by co-treatment with IL-6, indicating that PLK1 is a downstream effector of the JAK2/STAT3 pathway targeted by DHE. The collective evidence strongly supports a model where this compound induces apoptosis and cell cycle arrest in ESCC cells through the regulation of the JAK2/STAT3/PLK1 signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on ESCC cells.

Table 1: Cellular Effects of this compound on ESCC Cells

| Parameter | Effect | Notes |

| Cell Viability | Significantly reduced | Effect is dose-dependent. |

| Apoptosis | Induced | Confirmed by flow cytometry, Hoechst staining, and caspase-3 activity assays. |

| Cell Cycle | Arrested | --- |

| Colony Formation | Inhibited | --- |

Table 2: Impact of this compound on the JAK2/STAT3 Signaling Pathway

| Protein | Effect of DHE Treatment | Effect of DHE + IL-6 Co-treatment |

| p-JAK2 | Significantly inhibited | Inhibition prevented |

| p-STAT3 | Significantly inhibited | Inhibition prevented |

| Nuclear STAT3 | Decreased distribution | --- |

| PLK1 Expression | Significantly down-regulated | Down-regulation partially reversed |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on ESCC cells.

Cell Culture and Treatment

-

Cell Lines: Human ESCC cell lines (e.g., Eca109, KYSE150).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound (DHE) is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the culture medium for treating the cells. For pathway activation studies, cells are co-cultured with IL-6.

Cell Viability Assay (CCK-8 Assay)

-

Seeding: ESCC cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of DHE and incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

-

Cell Preparation: ESCC cells are treated with DHE for a specified time, then harvested by trypsinization and washed with ice-cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Analysis: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blotting

-

Protein Extraction: After treatment with DHE, ESCC cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, PLK1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Assay

-

Cell Seeding and Treatment: ESCC cells are grown on coverslips in a 24-well plate and treated with DHE.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking and Staining: The cells are blocked with BSA and then incubated with a primary antibody against STAT3 overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted with a mounting medium containing DAPI for nuclear staining. The intracellular localization of STAT3 is observed using a fluorescence microscope.

Visualizations

Signaling Pathway Diagram

Caption: DHE inhibits the JAK2/STAT3 signaling pathway in ESCC cells.

Experimental Workflow Diagram

Caption: Workflow for investigating DHE's effects on ESCC cells.

Conclusion

This compound demonstrates significant anti-cancer activity in esophageal squamous cell carcinoma by effectively inhibiting the oncogenic JAK2/STAT3 signaling pathway. The resulting decrease in STAT3 activation leads to the induction of apoptosis and cell cycle arrest, thereby reducing ESCC cell viability and proliferation. The presented data and experimental frameworks provide a solid foundation for further preclinical and clinical investigations into this compound as a potential therapeutic agent for ESCC. Future research should focus on elucidating the precise molecular interactions between DHE and the components of the JAK2/STAT3 pathway and evaluating its efficacy and safety in in vivo models.

References

Dehydrocostus Lactone as a Potent IKKβ Inhibitor in Glioma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A key contributor to its malignancy is the constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes cell proliferation, invasion, and resistance to apoptosis. The IκB kinase β (IKKβ) is a critical upstream regulator of this pathway, making it a prime target for therapeutic intervention. This technical guide details the mechanism, efficacy, and experimental validation of Dehydrocostus Lactone (DCL), a natural sesquiterpene lactone, as a direct inhibitor of IKKβ for the suppression of glioma. DCL has been shown to cross the blood-brain barrier and exert significant anti-tumor effects both in vitro and in vivo by directly targeting the ATP-binding site of IKKβ, leading to the downregulation of the NF-κB/COX-2 signaling axis.

Introduction: The Role of IKKβ in Glioma Pathogenesis

Glioblastoma is characterized by high rates of proliferation and invasion.[1] The NF-κB signaling cascade is a central player in these processes, and in many cancers, including glioma, this pathway is constitutively active.[1] The canonical NF-κB pathway is regulated by the IKK complex, with IKKβ being the key catalytic subunit responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB activates the transcription of numerous target genes involved in inflammation, cell survival, and proliferation, such as cyclooxygenase-2 (COX-2).[1][2]

This compound (DCL), a natural compound derived from medicinal plants like Saussurea lappa, has demonstrated potent anti-inflammatory and anti-cancer properties in various carcinomas.[2] Recent studies have elucidated its specific mechanism in glioma, identifying IKKβ as a direct molecular target. DCL's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent against glioblastoma.

Mechanism of Action: DCL Directly Inhibits IKKβ Kinase Activity

DCL suppresses the NF-κB pathway by directly interfering with IKKβ activity. Molecular docking studies predict that DCL binds to the ATP-binding pocket of the IKKβ kinase domain. Specifically, the C=O motif of DCL's lactone ring forms a hydrogen bond with the cysteine 99 residue within this pocket, inhibiting its kinase function. This inhibition prevents the subsequent phosphorylation of IκBα and the nuclear translocation of the active p50/p65 NF-κB subunits. The consequence is the suppression of NF-κB-mediated gene transcription, most notably of COX-2, a key inflammatory and proliferative mediator in glioma.

dot

Caption: DCL inhibits the canonical NF-κB signaling pathway by targeting IKKβ.

Quantitative Data Summary

The anti-glioma efficacy of this compound has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Cytotoxicity of DCL on Glioblastoma Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of DCL in different human glioblastoma cell lines after 48 hours of treatment, as determined by the MTT assay.

| Cell Line | IC50 (µM) at 48h |

| U87 | 18.36 ± 1.52 |

| U251 | 21.15 ± 1.83 |

| U118 | 25.48 ± 2.16 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: In Vivo Anti-Tumor Efficacy of DCL in a U87 Xenograft Model

This table presents the results from a nude mice xenograft model where mice bearing U87 tumors were treated with DCL via intraperitoneal administration for 14 days.

| Treatment Group (n=6) | Average Tumor Weight (g) at Day 30 | Average Tumor Volume (mm³) at Day 30 |

| Control (PBS) | 1.12 ± 0.15 | 1350 ± 150 |

| DCL (10 mg/kg) | 0.65 ± 0.09 | 780 ± 95 |

| DCL (20 mg/kg) | 0.38 ± 0.05 | 450 ± 60 |

| Data are presented as mean ± standard deviation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key protocols used to evaluate the effects of DCL on glioma.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed glioblastoma cells (U87, U251, U118) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DCL (e.g., 0, 1, 10, 25, 50, 100 µM) for specified time points (e.g., 12, 24, 36, 48 hours). A vehicle control (0.1% DMSO) must be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. IC50 values are determined from dose-response curves.

dot

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the IKKβ/NF-κB pathway.

-

Cell Lysis: Treat cells with DCL for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, COX-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or Lamin B1 serves as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This assay investigates the binding of transcription factors (p65/p50) and co-activators (p300) to the promoter region of target genes like COX-2.

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of ~500 bp.

-

Immunoprecipitation: Incubate the lysate with specific antibodies against p65, p50, or p300 overnight. Use normal IgG as a negative control.

-

Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.

-

Reverse Cross-linking: Elute the complexes and reverse the cross-linking by heating at 65°C.

-

DNA Purification: Purify the DNA.

-

PCR Analysis: Use the purified DNA as a template for PCR with primers specific for the COX-2 promoter region to quantify the amount of bound transcription factor.

dot

Caption: Logical flow of DCL's mechanism from IKKβ inhibition to anti-glioma effects.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of DCL in a living organism.

-

Cell Implantation: Subcutaneously inject U87 cells (e.g., 1x10⁷ cells in 100 µL PBS) into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., for two weeks).

-

Randomization: Randomly divide mice into control and treatment groups (n=6 per group).

-

Treatment Administration: Administer DCL (e.g., 10 and 20 mg/kg) or vehicle (PBS) daily via intraperitoneal injection for a set period (e.g., 14 days).

-

Monitoring: Measure tumor volume and body weight every 2 days. Tumor volume is calculated using the formula: V = 0.5 × (length × width²).

-

Endpoint Analysis: At the end of the study (e.g., day 30), euthanize the mice, and excise, weigh, and photograph the tumors.

-

Immunohistochemistry: Fix tumor tissues in formalin for subsequent immunohistochemical analysis of protein markers like p-IKKβ, p-p65, and COX-2.

Conclusion and Future Directions

This compound has been robustly demonstrated to suppress glioma growth by directly inhibiting IKKβ, a pivotal kinase in the pro-survival NF-κB pathway. Its ability to cross the blood-brain barrier and its efficacy in preclinical xenograft models highlight its significant therapeutic potential. The data strongly support that DCL's anti-cancer effects are mediated through the inhibition of the IKKβ/NF-κB/COX-2 signaling axis, leading to reduced cell viability, proliferation, and migration, alongside the induction of apoptosis.

Future research should focus on optimizing drug delivery systems to enhance DCL's bioavailability in the central nervous system. Further investigation into potential synergistic effects with standard-of-care chemotherapies and radiotherapies is warranted. While no clinical trials for DCL in glioma are currently listed, the compelling preclinical evidence provides a strong rationale for advancing this natural compound into clinical development for the treatment of glioblastoma.

References

Dehydrocostus Lactone: A Modulator of the STING-TBK1/NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction